PI3Kalpha Selectivity Over PI3Kbeta
4-[4-(Chloromethyl)piperidin-1-yl]pyridine exhibits a high degree of selectivity for the PI3Kalpha isoform over PI3Kbeta. In a fluorescence polarization assay measuring apparent binding affinity (Ki), the compound displayed a Ki of 1 nM for PI3Kalpha, compared to a Ki of 114 nM for PI3Kbeta [1]. This represents a 114-fold selectivity for the alpha isoform. While the broader class of 4-(piperidin-1-yl)pyridine derivatives can inhibit PI3K, this specific compound achieves a notable degree of alpha/beta isoform discrimination without additional optimization.
| Evidence Dimension | Isoform selectivity (PI3Kalpha vs. PI3Kbeta) |
|---|---|
| Target Compound Data | Ki (PI3Kalpha) = 1 nM; Ki (PI3Kbeta) = 114 nM |
| Comparator Or Baseline | Target compound internal comparison (PI3Kalpha vs. PI3Kbeta) |
| Quantified Difference | 114-fold selectivity for PI3Kalpha over PI3Kbeta |
| Conditions | Apparent binding affinity to PI3Kalpha and PI3Kbeta using PIP3 as substrate, measured by fluorescence polarization after 30 minutes. |
Why This Matters
This level of isoform selectivity is a critical differentiator for projects aiming to target PI3Kalpha-driven cancers (e.g., breast, ovarian) while minimizing on-target, PI3Kbeta-mediated toxicities.
- [1] BindingDB. BDBM50347087 (CHEMBL1796273): Apparent binding affinity to PI3Kalpha and PI3Kbeta. View Source
